molecular formula C20H18N4O3S B2574798 methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852145-55-2

methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2574798
CAS No.: 852145-55-2
M. Wt: 394.45
InChI Key: CEPKGCCMJMGKKO-UHFFFAOYSA-N
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Description

Methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative featuring a rare indole substituent at the 5-position of the triazole ring, a 3-methoxyphenyl group at the 4-position, and a methyl thioacetate side chain. This compound combines structural motifs associated with diverse pharmacological activities:

  • Indole: Known for modulating serotonin receptors and antimicrobial properties.
  • 1,2,4-Triazole: A heterocyclic core prevalent in antifungal (e.g., voriconazole) and anti-inflammatory agents.
  • Thioacetate ester: Improves metabolic stability compared to free thiols or carboxylic acids.

Properties

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-14-7-5-6-13(10-14)24-19(22-23-20(24)28-12-18(25)27-2)16-11-21-17-9-4-3-8-15(16)17/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPKGCCMJMGKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that falls within the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activities associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure includes key functional groups that contribute to its biological activity:

  • Indole moiety : Known for its role in various biological processes.
  • Triazole ring : A significant scaffold in medicinal chemistry with a broad spectrum of pharmacological effects.
  • Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC20H19N5O2S
Molecular Weight393.47 g/mol
CAS Number852145-43-8

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens:

  • Antifungal : Triazole derivatives are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Antibacterial : Studies have reported that related compounds demonstrate high efficacy against both Gram-positive and Gram-negative bacteria. For example, one study found that certain triazole-thione hybrids had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been shown to inhibit specific kinases involved in cancer progression:

  • Mechanism of Action : Molecular docking studies indicate that these compounds may inhibit tyrosine kinases such as CDK2, which is crucial for cell cycle regulation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of triazole derivatives were synthesized and tested against a panel of pathogens. The results indicated that some compounds exhibited MIC values in the range of 0.046–3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics .
  • Anticancer Studies :
    • Research involving mercapto-substituted triazoles demonstrated significant cytotoxic effects on cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the triazole ring for enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties . Triazole derivatives are known for their ability to inhibit enzymes and interact with various biological targets, making them valuable in drug development.

Anticancer Activity

Research indicates that compounds similar to methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7 . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Antimicrobial Properties

The compound's structural characteristics allow it to function as an antimicrobial agent. Triazoles are known to possess antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This makes them potential candidates for treating fungal infections .

Biochemical Applications

This compound can also serve as a biochemical probe in research settings to study enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme linked to inflammatory responses . This property opens avenues for developing anti-inflammatory drugs.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The general synthetic pathway includes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors such as indoles and substituted phenyl groups.
  • Thioether Formation : Introducing sulfur-containing groups to enhance biological activity.
  • Acetate Group Attachment : Finalizing the structure with an acetate moiety for improved solubility and bioavailability.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

StudyCompoundActivityFindings
Triazole DerivativeAnticancerIC50 values between 1.9–7.52 μg/mL against HCT-116 cells
Indole-Triazole HybridEnzyme InhibitionPotential inhibitor of 5-lipoxygenase
Triazole-based AntimicrobialsAntifungalEffective against various fungal strains

These findings emphasize the versatility of this compound in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Indole vs. Trimethoxyphenyl : The electron-rich indole group may reduce reaction yields compared to methoxyphenyl substituents due to steric hindrance or side reactions .
  • Catalyst Choice : InCl₃ (Lewis acid) and Cs₂CO₃ (base) are effective for S-alkylation, but indole’s sensitivity to acidic conditions may necessitate milder bases .
Physical and Chemical Properties

The substituents significantly influence solubility, stability, and spectroscopic profiles:

Compound Substituents Solubility Stability Key Spectral Data Reference
Target Compound Indole, 3-MeO-phenyl, methyl ester Likely soluble in DMF, DMSO; low water solubility Stable under anhydrous conditions IR: C=O (ester, ~1740 cm⁻¹), N-H (indole, ~3400 cm⁻¹)
2-((5-Phenethyl-4-R-triazol-3-yl)thio)acetimidates Phenethyl, variable R Soluble in ethanol, chloroform; amorphous solids Stable in organic solvents ¹H NMR: δ 1.2–1.5 (alkyl), 7.2–7.8 (aromatic)
Sodium 2-(5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetates Hydroxy(phenyl)methyl, R = Ph Water-soluble (ionic form) Hygroscopic IR: COO⁻ (~1600 cm⁻¹), OH (~3300 cm⁻¹)

Key Observations :

  • Ester vs. Acid/Salt : The methyl ester in the target compound enhances lipid solubility and oral bioavailability compared to carboxylic acids or salts .
  • Indole Contribution : The indole NH group may participate in hydrogen bonding, altering crystallization behavior compared to phenyl or phenethyl analogs .

Key Observations :

  • Methoxy Groups : 3-Methoxyphenyl may offer comparable antimicrobial activity to 3,4-dimethoxyphenyl analogs but with reduced toxicity .

Q & A

Basic: What synthetic methodologies are validated for preparing methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or thiourea derivatives under alkaline conditions.
  • Step 2: Introduction of the thioacetate moiety by reacting the triazole-3-thiol intermediate with methyl chloroacetate in a polar aprotic solvent (e.g., DMF) under reflux .
  • Step 3: Functionalization of the 4-position with 3-methoxyphenyl and 5-position with indole groups via nucleophilic substitution or coupling reactions.
    Key validation: Elemental analysis (C, H, N), IR (S–H stretch at 2550–2650 cm⁻¹ disappearance), and HPLC purity >98% .

Basic: How is structural confirmation of the compound achieved after synthesis?

Answer:
A combination of analytical techniques is required:

  • Elemental analysis: Confirms stoichiometric ratios of C, H, N, and S (deviation <0.4%) .
  • IR spectroscopy: Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N–H indole stretch at ~3400 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole aromatic protons at δ 7.0–7.5 ppm) .
  • Chromatography (TLC/HPLC): Verifies homogeneity (Rf or retention time consistency) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:
Standard screening protocols include:

  • Antimicrobial activity: Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values compared to positive controls (e.g., fluconazole) .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Data interpretation: Activity is considered significant if MIC ≤ 16 µg/mL or IC50 ≤ 10 µM .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Critical parameters for optimization:

  • Solvent selection: Absolute alcohols (e.g., propanol) enhance cyclization efficiency compared to aqueous media .
  • Catalyst use: Dry HCl gas saturation during imidate formation increases electrophilicity of intermediates .
  • Temperature control: Reflux (80–100°C) for thiourea cyclization; room temperature for esterification to minimize hydrolysis .
  • Workup: Recrystallization from ethanol improves purity (>95%) .

Advanced: What analytical strategies resolve degradation products under hydrolytic stress?

Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours .
  • HPLC-DAD/MS: Monitor degradation using a C18 column (gradient: 0.1% formic acid/acetonitrile) to separate and identify products (e.g., free thiol or indole cleavage derivatives) .
  • Mass balance: Ensure total impurities + main compound = 100% (validates assay accuracy) .

Advanced: How to address contradictions in antimicrobial activity across studies?

Answer:
Potential resolutions:

  • Structural analogs: Compare substituent effects (e.g., 3-methoxy vs. 3,4-dimethoxyphenyl on membrane permeability) .
  • Assay standardization: Use CLSI/M07-A11 guidelines to ensure consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hr) .
  • Synergistic studies: Test combinations with known antifungals (e.g., amphotericin B) to identify potentiation effects .

Advanced: What computational models predict acute toxicity and ADMET properties?

Answer:

  • In silico tools: Use ProTox-II (toxicity), SwissADME (absorption), and pkCSM (metabolism) to predict LD₅₀, hepatotoxicity, and CYP450 interactions .
  • Key parameters: LogP (optimal 2–3 for bioavailability), topological polar surface area (<140 Ų for blood-brain barrier penetration) .
  • Validation: Compare predictions with in vivo data from zebrafish or rodent models .

Advanced: How to design mechanistic studies for its antimicrobial action?

Answer:

  • Enzymatic assays: Target ergosterol biosynthesis (lanosterol 14α-demethylase) or β-glucan synthase using microsomal fractions from C. albicans .
  • Molecular docking: Simulate binding to CYP51 (PDB: 5TZ1) with AutoDock Vina; prioritize poses with ΔG < −7 kcal/mol .
  • Resistance studies: Serial passage under sub-MIC concentrations to evaluate mutation rates .

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